molecular formula C18H20INO2 B14624521 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide CAS No. 58495-02-6

2-Iodo-N-[3-(pentyloxy)phenyl]benzamide

Cat. No.: B14624521
CAS No.: 58495-02-6
M. Wt: 409.3 g/mol
InChI Key: RIEAURRCLUPEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-N-[3-(pentyloxy)phenyl]benzamide is an organic compound with the molecular formula C19H20INO2 It is a derivative of benzamide, characterized by the presence of an iodine atom and a pentyloxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of 2-iodobenzoic acid with 3-(pentyloxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[3-(pentyloxy)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Iodo-N-[3-(pentyloxy)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Iodo-N-[3-(pentyloxy)phenyl]benzamide involves its interaction with specific molecular targets. The iodine atom and pentyloxy group contribute to its binding affinity and specificity. The compound can modulate enzyme activities by acting as an inhibitor or activator, depending on the target enzyme. Additionally, it can interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-phenylbenzamide
  • 2-Iodobenzamide
  • 3-Iodo-N-(pentyloxy)benzamide

Uniqueness

2-Iodo-N-[3-(pentyloxy)phenyl]benzamide is unique due to the presence of both an iodine atom and a pentyloxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and higher specificity in biological assays.

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, biochemical studies, and potential therapeutic applications.

Properties

CAS No.

58495-02-6

Molecular Formula

C18H20INO2

Molecular Weight

409.3 g/mol

IUPAC Name

2-iodo-N-(3-pentoxyphenyl)benzamide

InChI

InChI=1S/C18H20INO2/c1-2-3-6-12-22-15-9-7-8-14(13-15)20-18(21)16-10-4-5-11-17(16)19/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,20,21)

InChI Key

RIEAURRCLUPEGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.